
3-(2,2,2-Trifluoroethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethyl)pyridin-2-amine: is a fluorinated pyridine derivative. The presence of the trifluoroethyl group imparts unique physical, chemical, and biological properties to the compound. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)pyridin-2-amine typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with 2,2,2-trifluoroethyl bromide under basic conditions. This reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The availability of fluorinated building blocks and effective fluorinating reagents has accelerated the development of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trifluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The presence of the trifluoroethyl group can influence cyclization reactions, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .
Scientific Research Applications
Chemistry: 3-(2,2,2-Trifluoroethyl)pyridin-2-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: Fluorinated compounds are often explored for their potential biological activities. This compound may be investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development .
Industry: In the agrochemical industry, fluorinated pyridines are used in the synthesis of pesticides and herbicides. The trifluoroethyl group can enhance the efficacy and stability of these compounds .
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)pyridin-2-amine depends on its specific application. In biological systems, the trifluoroethyl group can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing nature of the trifluoroethyl group can affect the compound’s binding affinity and activity .
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoroethyl)pyridin-2-amine
- 3-(Pyridin-4-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
- 4-Amino-2-(trifluoromethyl)pyridine
Comparison: Compared to other fluorinated pyridines, 3-(2,2,2-Trifluoroethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoroethyl group on the pyridine ring. This positioning can influence the compound’s reactivity, stability, and biological activity. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in various applications .
Properties
Molecular Formula |
C7H7F3N2 |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-5-2-1-3-12-6(5)11/h1-3H,4H2,(H2,11,12) |
InChI Key |
XGCQBFKMMLTCPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


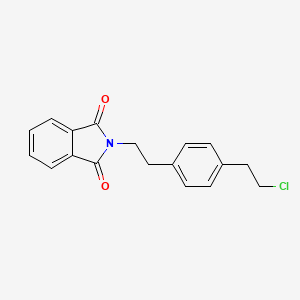
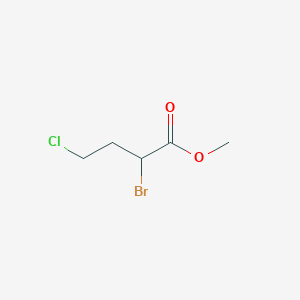
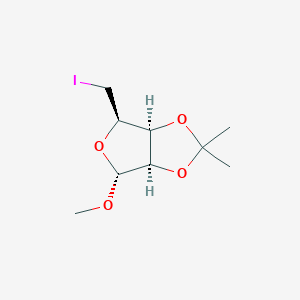
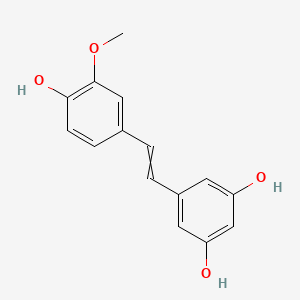
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
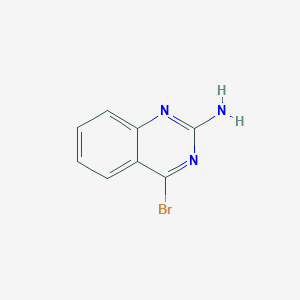
![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(1-methyl-1H-imidazole-kN3)-, (SP-4-1)-](/img/structure/B12436108.png)
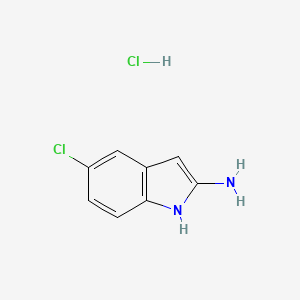

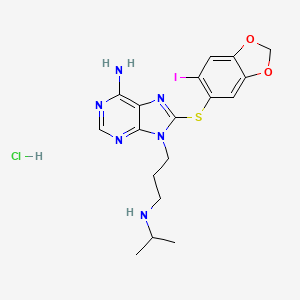
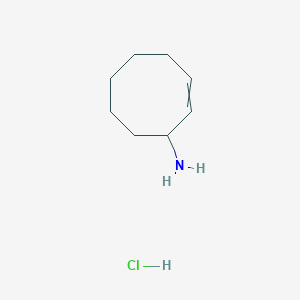

![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
